Thioflavine T

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Thioflavin T and its derivatives has been a subject of interest to enhance its properties for various applications. A notable approach involves the synthesis of Thioflavin T analogues through an efficient one-pot method, combining amidoalkylation, oxidation, and alkylation sequences. This method has been applied to produce several Thioflavin T analogues, highlighting the versatility and potential for modifications to improve binding affinities and fluorescence properties (Stremski et al., 2019).

Molecular Structure Analysis

Thioflavin T's structure facilitates its binding to amyloid fibrils, leading to fluorescence enhancement. Its molecular rotor nature allows it to bind in an orderly manner to specific protein structures, such as α-helical poly-L-glutamic acid, indicating that β-sheet structures or π-π stacking interactions are not solely responsible for its binding affinity (Babenko & Dzwolak, 2011).

Chemical Reactions and Properties

Modifying Thioflavin T, particularly at the N3 position, has shown significant effects on its binding and fluorescence properties. These modifications can alter the dye's selectivity and intensity of fluorescence when bound to various structures, such as guanine-quadruplex DNA and amyloid fibrils, illustrating the impact of chemical structure on its functional properties (Kataoka et al., 2014).

Physical Properties Analysis

The physical properties of Thioflavin T, such as its critical micellar concentration and the formation of micelles in aqueous solutions, are crucial for its binding to amyloid fibrils and the resultant fluorescence enhancement. Studies have shown that Thioflavin T exists as micelles at concentrations commonly used for fluorescence assays, which is significant for understanding its mechanism of action upon binding to amyloid fibrils (Khurana et al., 2005).

Chemical Properties Analysis

The interaction of Thioflavin T with amyloid fibrils and its fluorescence enhancement is significantly influenced by electrostatic interactions. This indicates that the positive charge of Thioflavin T plays a vital role in its binding to peptide fibrils, challenging the traditional view that hydrophobic forces are primarily responsible for this interaction. Understanding these electrostatic interactions is key to deciphering the molecular basis of Thioflavin T's selectivity and fluorescence properties upon binding to amyloid fibrils (Arad et al., 2020).

Applications De Recherche Scientifique

Liaison aux G-quadruplex et émission de fluorescence

La thioflavine T a été synthétisée avec un groupe hydroxylethyle introduit en position N3 (ThT-HE), qui se lie principalement à la structure G-quadruplex parallèle (G4) trouvée dans c-Myc et émet une forte fluorescence {svg_1}. Cette propriété la rend utile pour étudier la liaison et l'émission de fluorescence des structures G-quadruplex {svg_2}.

Rapporteur des étapes de fibrillation

Le test à la this compound est largement utilisé pour étudier la cinétique de fibrillation in vitro {svg_3}. La durée de vie et l'intensité de fluorescence du ThT sont sensibles à la formation d'agrégats protéiques pendant la fibrillation {svg_4}. Cela fait du ThT un outil précieux pour étudier les aspects cinétiques de la fibrillation et les mécanismes d'inhibition associés {svg_5}.

Analyse de la formation de fibrilles amyloïdes

Le test de fluorescence à la this compound est l'une des méthodes les plus courantes utilisées pour analyser la formation de fibrilles amyloïdes {svg_6}. Le ThT est un colorant benzothiazole qui présente une augmentation de la fluorescence lors de la liaison sélective aux fibrilles amyloïdes {svg_7}. Cette propriété en fait un outil précieux dans l'étude des maladies amyloïdes.

Estimation de la différence de potentiel électrique de la membrane plasmique

Le colorant cationique this compound a été utilisé pour estimer la différence de potentiel électrique de la membrane plasmique (PMP) via les changements de fluorescence {svg_8}. Cette application est particulièrement utile dans l'étude des potentiels membranaires cellulaires.

Études d'agrégation des protéines

La this compound est utilisée comme un rapporteur des différentes étapes de fibrillation, fournissant des informations obtenues à partir de mesures de conversion de fluorescence ascendante et de distribution de la taille des particules {svg_9}. Cela en fait un outil précieux dans l'étude de l'agrégation des protéines et des maladies associées.

Enquête sur la liaison aux protéines globulaires

La durée de vie de fluorescence de la this compound est sensible à l'apparition de quelques pour cent de ThT lié aux sites de haute affinité qui se produisent simultanément avec une augmentation brusque de la taille moyenne des particules, de la concentration en particules et de l'hétérogénéité de la taille {svg_10}. Cela en fait un outil précieux dans l'étude des interactions protéine-protéine et du repliement des protéines.

Orientations Futures

: Kuwana, R., Yamazawa, R., Ito, K., & Takamatsu, H. (2023). Comparative analysis of thioflavin T and other fluorescent dyes for fluorescent staining of Bacillus subtilis vegetative cell, sporulating cell, and mature spore. Bioscience, Biotechnology, and Biochemistry, 87(3), 338–348. DOI: 10.1093/bbb/zbac195

Mécanisme D'action

Target of Action

ThT primarily targets amyloid fibrils and RNA G-quadruplex structures . Amyloid fibrils are misfolded protein aggregates that are associated with several neurodegenerative diseases, while RNA G-quadruplex structures play important roles in translational regulation, mRNA processing events, and gene expression .

Mode of Action

ThT interacts with its targets through a process known as binding . When ThT binds to beta-sheet-rich structures, such as those in amyloid aggregates, the dye displays enhanced fluorescence and a characteristic red shift of its emission spectrum . This change in fluorescent behavior can be caused by many factors that affect the excited state charge distribution of ThT, including binding to a rigid, highly-ordered nanopocket, and specific chemical interactions between ThT and the nanopocket .

Biochemical Pathways

ThT’s interaction with amyloid fibrils and RNA G-quadruplex structures affects the protein aggregation pathway . By binding to these structures, ThT can help visualize and quantify the presence of these aggregates, providing valuable information about the progression of diseases associated with protein misfolding .

Pharmacokinetics

Tht is known to possess stable fluorescence properties, cell penetration capability, and low toxicity , which suggest it may have good bioavailability.

Result of Action

The binding of ThT to its targets results in a significant increase in its fluorescence . This fluorescence enhancement allows for the visualization and quantification of amyloid fibrils and RNA G-quadruplex structures . Therefore, ThT is a valuable tool in the study of diseases associated with protein aggregation, such as Alzheimer’s disease .

Action Environment

The action of ThT can be influenced by environmental factors such as pH. Both acidic and basic pH conditions can significantly decrease the intensity of ThT absorption in the visible region and fluorescence emission intensity . Therefore, ThT assays should be carefully carried out at basic or acidic pH as strong pH dependence of ThT could be responsible for misinterpretation and false positive/negative experimental results .

Propriétés

IUPAC Name |

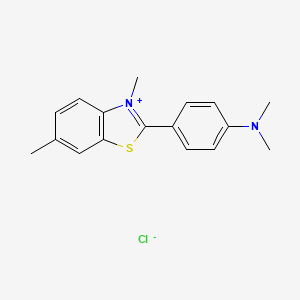

4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2S.ClH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADVWWSKYZXRGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883841 | |

| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2390-54-7, 1326-12-1 | |

| Record name | Thioflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioflavin T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioflavin T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylated sulfonated primuline base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOFLAVIN T | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAX9SG0II0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: ThT exhibits a significant fluorescence enhancement upon binding to amyloid fibrils. While the exact mechanism is still under investigation, it is believed that ThT binds to the grooves present on the fibril surface. These grooves, often formed by the arrangement of β-sheets, provide a hydrophobic environment where ThT's rotational freedom is restricted, leading to increased fluorescence. [, , ]

A: While ThT is primarily used as a detection tool, research suggests that it can influence amyloid fibril formation. Studies with the Aβ(1-40) peptide, implicated in Alzheimer’s disease, demonstrate that ThT can promote fibril formation. This effect is attributed to ThT's ability to alter solvent-peptide interactions and stabilize β-sheet conformations, accelerating the aggregation process. []

A: ThT, or Basic Yellow 1, is a benzothiazole salt with a chloride or perchlorate counterion. Its chemical formula is C18H20N2S • X (where X is Cl or ClO4). [, ]

A: The molecular weight of ThT depends on the counterion. With chloride, it is 318.86 g/mol, and with perchlorate, it is 383.82 g/mol. []

A: ThT undergoes a reversible hydroxylation reaction in alkaline solutions, leading to the formation of hydroxylated ThT. This modification alters its spectroscopic properties and can affect its efficiency in amyloid detection at basic pH. []

A: Yes, the fluorescence response of ThT can vary depending on the amyloid fibril type. While it generally exhibits enhanced fluorescence upon binding to various amyloid fibrils, the extent of enhancement, binding affinity, and emission spectra can differ. For instance, ThT shows different sensitivities to lysozyme and albumin fibrils. []

A: Molecular dynamics simulations and binding free energy calculations are powerful tools to investigate the binding modes of ThT to amyloid fibrils. These methods help to predict the binding sites, affinities, and interactions, providing insights into the molecular basis of ThT fluorescence enhancement. [, ]

A: Yes, understanding the structure-activity relationship (SAR) through computational methods is crucial for designing improved ThT analogs. By modifying the ThT structure and simulating its interactions with amyloid fibrils, researchers can identify modifications that enhance binding affinity, fluorescence properties, and selectivity. [, , ]

A: A combination of spectroscopic, microscopic, and biophysical techniques are employed to study ThT-amyloid interactions. These include: * Fluorescence Spectroscopy: To monitor ThT fluorescence enhancement upon binding to amyloid fibrils, providing information on binding kinetics and affinity. [, , ] * UV-Vis Spectroscopy: To determine ThT concentration, monitor its spectroscopic changes, and characterize its interactions with amyloid fibrils. [] * Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of amyloid fibrils and assess the impact of ThT binding on their conformation. [, ] * Atomic Force Microscopy (AFM): To visualize the morphology and structure of amyloid fibrils and observe the effects of ThT binding. [, ] * Transmission Electron Microscopy (TEM): To obtain high-resolution images of amyloid fibrils and their interactions with ThT. [, ]

A: While ThT is widely used for amyloid detection, quantitative analysis requires careful consideration of factors that can influence its fluorescence. These include: * Inner Filter Effect: High ThT or amyloid concentrations can lead to an underestimation of fluorescence due to light absorption. Correction factors need to be applied for accurate quantification. [] * Binding Stoichiometry: ThT can exhibit multiple binding modes to amyloid fibrils, each with different affinities and fluorescence quantum yields. Understanding these binding modes is crucial for accurate interpretation. [, ] * Amyloid Fibril Morphology: The structural differences between amyloid fibrils can influence ThT binding and fluorescence, leading to variations in quantification. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3,4-dimethylphenyl)methyl]-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![3-(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propyl 2-methylprop-2-enoate](/img/structure/B1170458.png)

![4-Hydroxy-5H-cyclohept[d]isoxazol-5-one](/img/structure/B1170473.png)